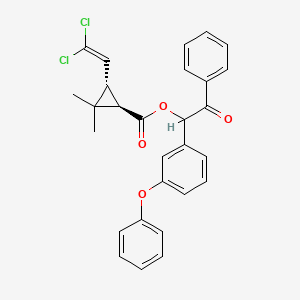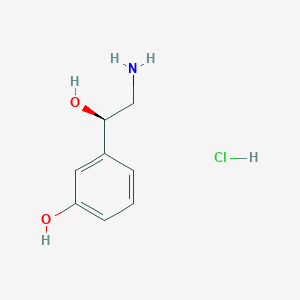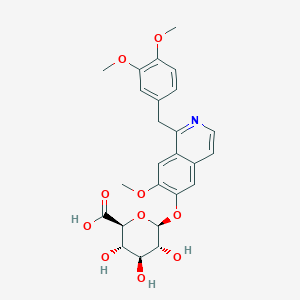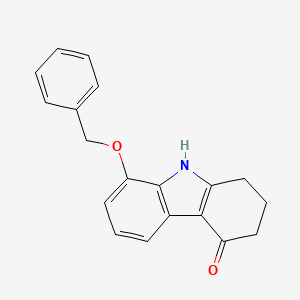
trans-Cypermethrin Benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Cypermethrin Benzaldehyde is a synthetic compound derived from the pyrethroid insecticide cypermethrin. Pyrethroids are widely used in agriculture and household pest control due to their high efficacy and low toxicity to mammals. This compound is one of the optical isomers of cypermethrin, which contains three chiral centers and thus exists in multiple isomeric forms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cypermethrin Benzaldehyde involves several steps, starting with the preparation of cypermethrin. Cypermethrin is synthesized through the esterification of 3-phenoxybenzyl alcohol with cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate. The trans isomer is then separated using high-performance liquid chromatography (HPLC) methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions followed by chromatographic separation to isolate the desired isomer. The use of advanced chromatographic techniques ensures high purity and yield of the trans isomer .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Cypermethrin Benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the cyano and phenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
trans-Cypermethrin Benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and chiral separation techniques.
Biology: Investigated for its effects on insect nervous systems and potential use in pest control.
Medicine: Explored for its potential as a lead compound in the development of new insecticides with improved safety profiles.
Industry: Utilized in the formulation of insecticidal products for agricultural and household use
Mécanisme D'action
The mechanism of action of trans-Cypermethrin Benzaldehyde involves the disruption of sodium channel currents in the nerve cell membranes of insects. This disruption leads to delayed repolarization and paralysis of the pests. The compound targets sodium channel proteins, causing an increase in sodium ion permeability and subsequent nerve impulse transmission .
Comparaison Avec Des Composés Similaires
- Permethrin
- Deltamethrin
- Fenvalerate
- Bifenthrin
Each of these compounds has distinct properties and applications, making trans-Cypermethrin Benzaldehyde a valuable addition to the pyrethroid family .
Propriétés
Formule moléculaire |
C28H24Cl2O4 |
|---|---|
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
[2-oxo-1-(3-phenoxyphenyl)-2-phenylethyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C28H24Cl2O4/c1-28(2)22(17-23(29)30)24(28)27(32)34-26(25(31)18-10-5-3-6-11-18)19-12-9-15-21(16-19)33-20-13-7-4-8-14-20/h3-17,22,24,26H,1-2H3/t22-,24+,26?/m1/s1 |
Clé InChI |
GRPTZIGMUCLXLT-SAUVGFCRSA-N |
SMILES isomérique |
CC1([C@@H]([C@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C |
SMILES canonique |
CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid](/img/structure/B13850052.png)







